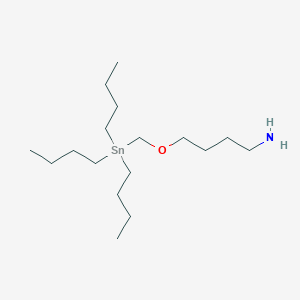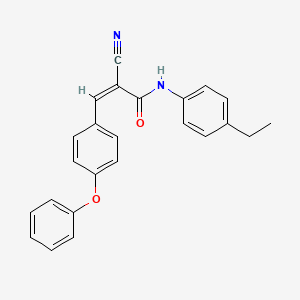
(Z)-2-Cyano-N-(4-ethylphenyl)-3-(4-phenoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Cyano-N-(4-ethylphenyl)-3-(4-phenoxyphenyl)prop-2-enamide is a chemical compound that belongs to the class of propenamides. The compound is also known as PP1 and is used extensively in scientific research. PP1 is a potent and selective inhibitor of Src-family kinases, which play a crucial role in various cellular processes. The compound has been used to study the role of Src-family kinases in cancer, inflammation, and other diseases.
Mecanismo De Acción
PP1 is a potent and selective inhibitor of Src-family kinases. Src-family kinases are non-receptor tyrosine kinases that play a crucial role in various cellular processes, including cell proliferation, migration, and survival. PP1 binds to the ATP-binding site of Src-family kinases and inhibits their activity. This leads to the inhibition of downstream signaling pathways that regulate cellular processes.
Biochemical and Physiological Effects:
PP1 has been shown to have a potent inhibitory effect on Src-family kinases. This leads to the inhibition of downstream signaling pathways that regulate cellular processes. PP1 has been shown to inhibit cancer cell proliferation, migration, and invasion. PP1 has also been shown to inhibit the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of PP1 is its potency and selectivity for Src-family kinases. PP1 is a highly specific inhibitor of Src-family kinases and does not inhibit other kinases. This makes PP1 an ideal tool for studying the role of Src-family kinases in various cellular processes. The main limitation of PP1 is its solubility. PP1 is not very soluble in water and requires the use of organic solvents for its preparation and use in experiments.
Direcciones Futuras
PP1 has been extensively used in scientific research to study the role of Src-family kinases in various diseases. However, there are still many unanswered questions regarding the role of Src-family kinases in disease development and progression. Future research should focus on identifying novel targets for Src-family kinases inhibition and developing more potent and selective inhibitors. Additionally, the use of PP1 in combination with other inhibitors or chemotherapeutic agents should be explored to determine its potential for use in cancer treatment.
Métodos De Síntesis
The synthesis of PP1 involves the reaction of 4-ethylphenylhydrazine with 4-phenoxybenzaldehyde to form the corresponding hydrazone. The hydrazone is then reacted with acrylonitrile in the presence of a base to yield PP1. The synthesis of PP1 is relatively straightforward and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
PP1 has been extensively used in scientific research to study the role of Src-family kinases in various diseases. Src-family kinases are involved in cell signaling pathways that regulate cell growth, differentiation, and survival. Aberrant activation of Src-family kinases has been implicated in the development and progression of various cancers, including breast, lung, and colon cancer. PP1 has been used to study the role of Src-family kinases in cancer cell proliferation, migration, and invasion.
PP1 has also been used to study the role of Src-family kinases in inflammation. Src-family kinases are involved in the regulation of inflammatory signaling pathways, and their aberrant activation can lead to chronic inflammation. PP1 has been used to study the role of Src-family kinases in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(4-ethylphenyl)-3-(4-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-2-18-8-12-21(13-9-18)26-24(27)20(17-25)16-19-10-14-23(15-11-19)28-22-6-4-3-5-7-22/h3-16H,2H2,1H3,(H,26,27)/b20-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDIEXOUEYGTQE-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(4-ethylphenyl)-3-(4-phenoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681878.png)
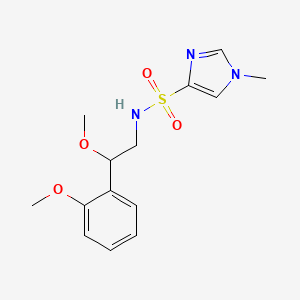
![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2681882.png)
![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B2681884.png)
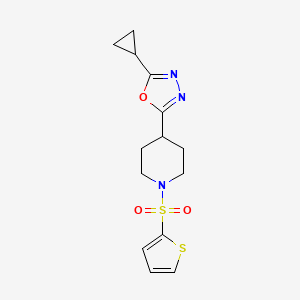
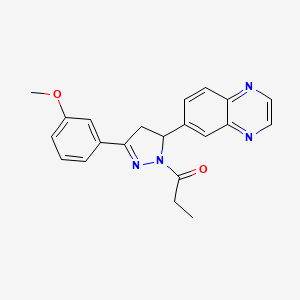
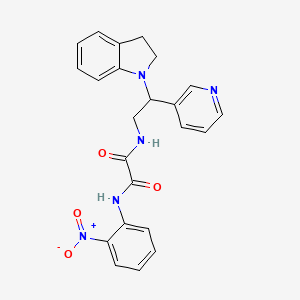
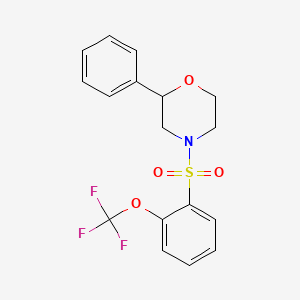
![N-(2-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2681890.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-ethyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2681892.png)
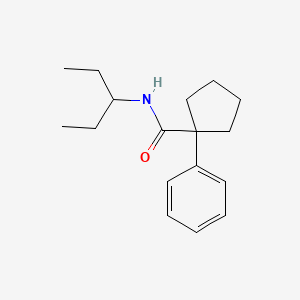
![2-Cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2681897.png)
![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B2681898.png)
